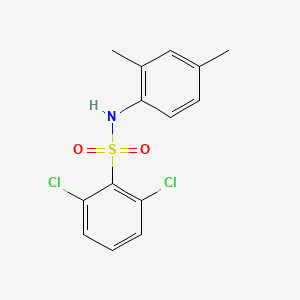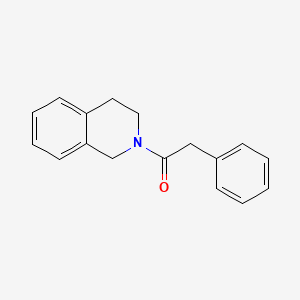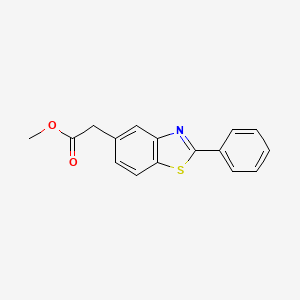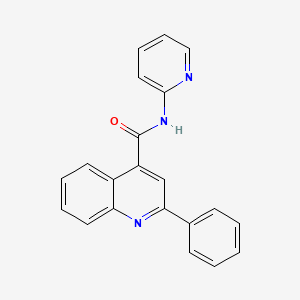
2,6-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide represents a class of chemical compounds that have garnered interest for their structural uniqueness and potential utility in various chemical reactions and applications. Although the compound is closely related to fenamate class drugs, our discussion will strictly adhere to its chemical synthesis, structure, reactions, and properties without delving into pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves interactions of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, leading to the formation of structurally complex and sterically hindered isomers. These processes underline the intricate methodologies employed in synthesizing such compounds, showcasing the versatility and creativity inherent in chemical synthesis techniques (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of similar sulfonamide derivatives exhibits extensive intra- and intermolecular hydrogen bonding, stabilizing their configurations. For instance, the structures of certain analogues are stabilized by hydrogen bonds involving the sulfonamide and carbamoyl groups, forming dimeric units and chains or tetrameric units, depending on the specific derivatives (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the interaction of sulfonamide derivatives with various electrophiles highlight the reactivity and potential for further chemical modification of these compounds. The formation of compounds through reactions with ethyl bromide/benzyl chloride in the presence of base and solvent exemplifies the versatility of sulfonamide derivatives in undergoing chemical transformations (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The crystal and molecular structure analysis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals insights into the physical properties of these compounds, including crystal lattice structures and hydrogen bonding patterns, which are pivotal in understanding their stability and behavior under various conditions (Rublova et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has led to the synthesis of various N-dimethylphenyl substituted derivatives of benzenesulfonamide, highlighting the compounds' moderate to good biological activities against Gram-negative and Gram-positive bacteria and their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. The structural elucidation of these compounds was achieved through H-NMR, IR, and mass spectral data, indicating a broad scope for chemical modification and activity tuning (Aziz‐ur‐Rehman et al., 2014).
Another study focused on synthesizing and characterizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were structurally characterized by X-ray single crystal diffraction. This research provides valuable insights into the molecular and electronic structure, demonstrating the impact of steric hindrance on the compounds' physical and chemical properties (L. Rublova et al., 2017).
Biological Screening and Pharmacological Analysis
The biological screening of N-(2,3- Dimethylphenyl)benzenesulfonamide derivatives for antibacterial, α-glucosidase inhibition, and hemolytic activities revealed that these compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains. Specific derivatives exhibited good inhibition of α-glucosidase enzyme, suggesting potential for therapeutic applications (M. Abbasi et al., 2016).
A study involving the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives identified certain compounds exhibiting excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research highlights the potential of benzenesulfonamide derivatives as antitumor agents and their possible interactions with biological targets (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Chemical Reactivity and Applications
- Metalated sulfonamides, including derivatives of benzenesulfonamide, have been explored for their synthetic applications. This research underscores the role of benzenesulfonamide as a Directed Metalation Group (DMG), showcasing its utility in heterocyclic synthesis and highlighting the potential for creating novel organic compounds with specific functionalities (O. Familoni, 2002).
Propiedades
IUPAC Name |
2,6-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXZQIFUQUTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)
![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)
![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)
![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
